2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide
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Overview
Description
2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromo-substituted phenoxy group, a formyl group, and a carbamoyl acetamide moiety. Its unique structure makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide typically involves multiple steps, starting with the bromination of a suitable phenol derivative. The formylation of the bromo-substituted phenol is then carried out, followed by the introduction of the carbamoyl acetamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol. Substitution reactions can produce a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the bromo and formyl groups can influence its binding affinity and specificity for different targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-formylphenol: Shares the bromo and formyl groups but lacks the carbamoyl acetamide moiety.
N-(2,4-dimethylphenyl)carbamoyl acetamide: Contains the carbamoyl acetamide group but lacks the bromo and formyl groups.
Uniqueness
The unique combination of functional groups in 2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide distinguishes it from similar compounds
Properties
IUPAC Name |
2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c1-11-3-5-15(12(2)7-11)20-18(24)21-17(23)10-25-16-6-4-13(9-22)8-14(16)19/h3-9H,10H2,1-2H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGDLCAOKWAWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=C(C=C(C=C2)C=O)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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